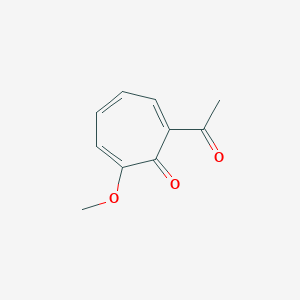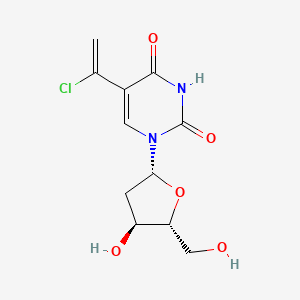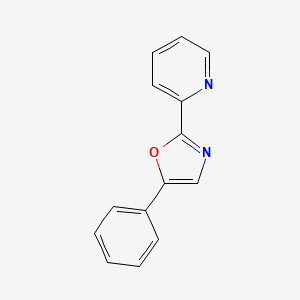![molecular formula C6H17NO6P2 B14465691 [(Pentylamino)methylene]-1,1-bisphosphonate CAS No. 71066-29-0](/img/structure/B14465691.png)
[(Pentylamino)methylene]-1,1-bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Pentylamino)methylene]-1,1-bisphosphonate is a chemical compound with the molecular formula C6H17NO6P2. It is a member of the bisphosphonate family, which are compounds characterized by two phosphonate groups attached to a central carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption and are widely used in the treatment of bone diseases such as osteoporosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentylamino)methylene]-1,1-bisphosphonate typically involves the reaction of a pentylamine derivative with phosphorous acid and phosphorous trichloride. One efficient method for synthesizing bisphosphonates, including those containing nitrogen, is through microwave-assisted reactions. This method involves mixing the reactants and subjecting them to microwave irradiation, which enhances reaction rates and selectivity .
Industrial Production Methods
Industrial production of bisphosphonates often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, solvent-free conditions can be employed to minimize waste and improve the overall sustainability of the process .
化学反応の分析
Types of Reactions
[(Pentylamino)methylene]-1,1-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bisphosphonate derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
[(Pentylamino)methylene]-1,1-bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Bisphosphonates, including this compound, are used in the treatment of bone diseases such as osteoporosis and Paget’s disease.
作用機序
The mechanism of action of [(Pentylamino)methylene]-1,1-bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound interferes with the formation of the ruffled border of osteoclasts, their adhesion to the bone surface, and the production of protons necessary for bone resorption. Additionally, it promotes osteoclast apoptosis, further reducing bone resorption .
類似化合物との比較
[(Pentylamino)methylene]-1,1-bisphosphonate can be compared with other bisphosphonates such as alendronate, ibandronate, and zoledronic acid. These compounds share a similar P-C-P structure but differ in their side chains, which influence their potency and specific applications. For example:
Alendronate: Contains a nitrogen group and is used primarily for osteoporosis treatment.
Ibandronate: Also contains nitrogen and is used for both osteoporosis and metastatic bone disease.
Zoledronic Acid: A highly potent bisphosphonate used for a wide range of bone-related conditions.
This compound is unique due to its specific side chain, which may confer distinct properties and applications compared to other bisphosphonates .
特性
CAS番号 |
71066-29-0 |
|---|---|
分子式 |
C6H17NO6P2 |
分子量 |
261.15 g/mol |
IUPAC名 |
[(pentylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H17NO6P2/c1-2-3-4-5-7-6(14(8,9)10)15(11,12)13/h6-7H,2-5H2,1H3,(H2,8,9,10)(H2,11,12,13) |
InChIキー |
FQXJJCSAFHONGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




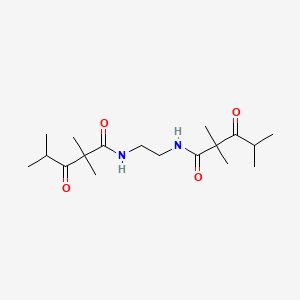
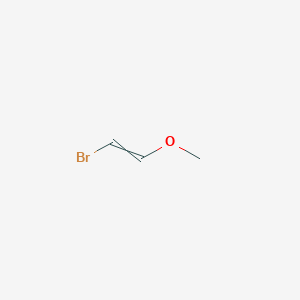

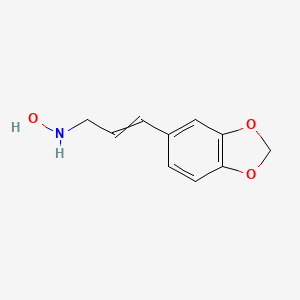
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
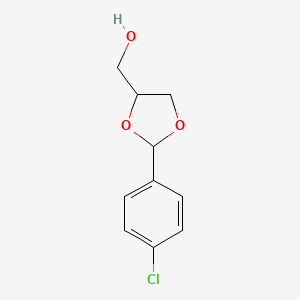
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
